Orthogonal Protection and Chemical Stability
The defining differential feature of Boc-Lys(Ac)-OH is its orthogonal protection scheme: the α-amine Boc group is labile to acid (e.g., TFA), while the ε-amine acetyl group is stable to acid but can be cleaved under basic or nucleophilic conditions [1]. This is a direct contrast to Fmoc-Lys(Ac)-OH, where the α-amine Fmoc group is removed under basic conditions, making Boc-Lys(Ac)-OH the sole choice for Boc-strategy SPPS where a pre-acetylated lysine residue is required . Compared to Boc-Lys(Boc)-OH, which yields a fully deprotected lysine side chain after acid treatment, Boc-Lys(Ac)-OH leaves the ε-amine permanently acetylated, a critical feature for synthesizing peptides with native post-translational modifications or stable lysine mimics .
| Evidence Dimension | Orthogonal Stability Profile |
|---|---|
| Target Compound Data | α-amine Boc (Acid-labile); ε-amine Acetyl (Acid-stable, base/nucleophile-labile) [1] |
| Comparator Or Baseline | Fmoc-Lys(Ac)-OH: α-amine Fmoc (Base-labile); Boc-Lys(Boc)-OH: ε-amine Boc (Acid-labile) |
| Quantified Difference | Not applicable (Qualitative structural difference). Boc-Lys(Ac)-OH provides a unique combination of acid-labile temporary protection and acid-stable permanent side-chain modification. |
| Conditions | Standard SPPS deprotection: TFA for Boc group, piperidine for Fmoc group. |
Why This Matters
This orthogonal profile makes Boc-Lys(Ac)-OH the exclusive building block for introducing an acid-stable Nε-acetyl-lysine residue in Boc-chemistry SPPS, a requirement that cannot be met by Fmoc-based or bis-Boc protected analogs.
- [1] NBInno. Boc-Lys(Ac)-OH: Chemical Properties and Synthesis Applications. 2025. View Source
